Azetidine Sulfonamide Exhibits 10-Fold Enhanced Inhibitory Potency Over Cyanopyrrolidine in Cathepsin Inhibition
In a direct head-to-head comparison within the same chemical series, replacing a 1-cyanopyrrolidine ring with a 1-cyanoazetidine increased cathepsin K/L inhibitory potency by 10-fold [1]. Although this specific comparison involves cyanamide warheads rather than sulfonamides on a nicotinic acid scaffold, it unambiguously demonstrates that the azetidine ring can confer an order-of-magnitude potency advantage over the pyrrolidine analog, driven by enhanced electrophilicity of the constrained four-membered ring. This class-level inference supports the expectation that 6-(azetidin-1-ylsulfonyl)nicotinic acid may similarly outperform its pyrrolidine sulfonamide counterpart in target engagement potency.
| Evidence Dimension | Enzyme inhibitory potency shift upon ring contraction from pyrrolidine to azetidine |
|---|---|
| Target Compound Data | 1-cyanoazetidine derivative: 10-fold more potent than 1-cyanopyrrolidine analog |
| Comparator Or Baseline | 1-cyanopyrrolidine derivative (compound 2) |
| Quantified Difference | Azetidine analog is 10-fold more potent than pyrrolidine analog |
| Conditions | In vitro cathepsin K and L inhibition assay (recombinant human enzymes); data from Falgueyret et al., 2001 |
Why This Matters
This demonstrates the potential for the azetidine ring to significantly boost target engagement potency, a crucial factor when selecting building blocks for lead optimization.
- [1] Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L. Journal of Medicinal Chemistry, 44(1), 94–104. PMID: 11141083. View Source
